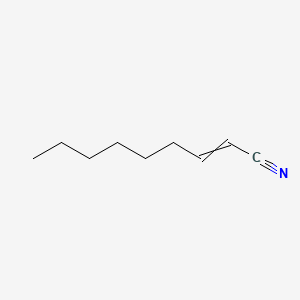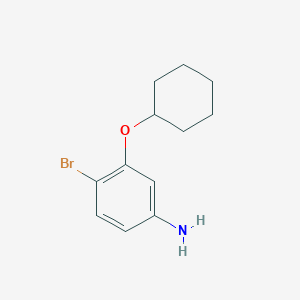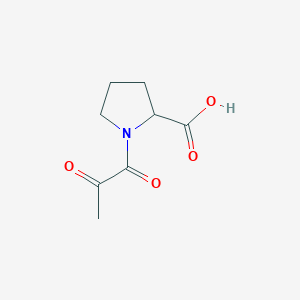
4-Butoxyphenyl 4-hexylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxyphenyl 4-hexylbenzoate is an organic compound with the molecular formula C23H30O3. It is known for its applications in liquid crystal technology and other scientific research fields. The compound consists of a butoxyphenyl group attached to a hexylbenzoate moiety, making it a versatile molecule in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-hexylbenzoate typically involves the esterification of 4-hexylbenzoic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: 60-80°C
Solvent: Dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and lower production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxyphenyl 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 4-Butoxybenzoic acid, 4-hexylbenzoic acid.
Reduction: 4-Butoxyphenyl 4-hexylbenzyl alcohol.
Substitution: 4-Nitrobutoxyphenyl 4-hexylbenzoate, 4-Chlorobutoxyphenyl 4-hexylbenzoate.
Applications De Recherche Scientifique
4-Butoxyphenyl 4-hexylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystal materials and other complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4-Butoxyphenyl 4-hexylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and molecular transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenyl 4-hexylbenzoate
- 4-Ethoxyphenyl 4-hexylbenzoate
- 4-Butoxyphenyl 4-pentylbenzoate
Uniqueness
4-Butoxyphenyl 4-hexylbenzoate is unique due to its specific combination of butoxy and hexyl groups, which confer distinct physical and chemical properties. This makes it particularly suitable for applications in liquid crystal technology, where precise molecular alignment and stability are crucial.
By comparing it with similar compounds, researchers can better understand the structure-activity relationships and optimize the compound for specific applications.
Propriétés
Formule moléculaire |
C23H30O3 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(4-butoxyphenyl) 4-hexylbenzoate |
InChI |
InChI=1S/C23H30O3/c1-3-5-7-8-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-6-4-2/h10-17H,3-9,18H2,1-2H3 |
Clé InChI |
DFHWCSVHLVOKND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)

![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)

![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
amine](/img/structure/B12090413.png)





![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)

